1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one
Description
1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one is a chlorinated spirocyclic ketone characterized by a unique bicyclic framework. Its structure features a spiro junction connecting two rings: a cyclopropane (2-membered ring) and a cyclobutane (4-membered ring), forming a heptane backbone. While specific data such as CAS number or molecular weight are unavailable in the provided evidence, its structural analogs suggest relevance in pharmaceutical intermediates or organic synthesis due to strained spiro systems and functional group diversity .
Properties
IUPAC Name |
1-chloro-3-spiro[2.4]heptan-7-ylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c11-7-9(12)6-8-2-1-3-10(8)4-5-10/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETPPNQNJPYJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)CC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one typically involves the formation of the spirocyclic ring followed by chlorination. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with a halogenating agent like thionyl chloride or phosphorus trichloride . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in a high-purity form.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex spirocyclic compounds .
Scientific Research Applications
1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Drug Development:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one involves its interaction with molecular targets through its reactive chlorine atom and spirocyclic structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Key Observations:
- Chlorinated vs. Hydroxylated Systems : The target compound’s chloro group contrasts with the hydroxyl group in 7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one. Chlorine enhances electrophilicity and acts as a leaving group in substitution reactions, while hydroxyl groups promote hydrogen bonding, increasing solubility in polar solvents .
- Spiro Complexity : The dispiro compound in features a more complex bicyclic framework compared to the target’s simpler spiro[2.4]heptane system. This complexity may influence synthetic accessibility and steric hindrance .
- Aromatic vs.
Reactivity and Stability
- Ketone Reactivity : The ketone group in the target compound and 7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one enables nucleophilic additions or reductions. However, the latter’s conjugated chroman system may stabilize the ketone via resonance .
- Chlorine Substitution: Both the target compound and 7'-Chloro-spiro[cyclopropane-1,4'-isoquinoline] exhibit chlorine substituents. In the latter, the chloro group’s position on an aromatic ring may reduce reactivity compared to the aliphatic chloro group in the target compound .
- The target’s spiro[2.4]heptane system likely exhibits moderate strain due to the smaller cyclopropane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
